molecular formula C24H26Cl2N3O4S+ B094790 3-[5,6-dichloro-3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]benzimidazol-1-yl]propane-1-sulfonate CAS No. 19163-98-5

3-[5,6-dichloro-3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]benzimidazol-1-yl]propane-1-sulfonate

Cat. No.: B094790
CAS No.: 19163-98-5
M. Wt: 522.4 g/mol
InChI Key: IMDXVKVCQNKAQT-UHFFFAOYSA-N
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Description

3-[5,6-dichloro-3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]benzimidazol-1-yl]propane-1-sulfonate is a complex organic compound that belongs to the class of benzoxazolium salts. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, characterized by the presence of multiple functional groups, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5,6-dichloro-3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]benzimidazol-1-yl]propane-1-sulfonate typically involves a multi-step process. One common method includes the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxazole core . The final step involves the formation of the inner salt by reacting the intermediate with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Catalysts such as FeCl3 and DDQ are commonly used to facilitate the reactions .

Scientific Research Applications

3-[5,6-dichloro-3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]benzimidazol-1-yl]propane-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5,6-dichloro-3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]benzimidazol-1-yl]propane-1-sulfonate involves its interaction with various molecular targets. In medicinal applications, it acts by inhibiting key enzymes and pathways involved in microbial growth and cancer cell proliferation . The presence of multiple functional groups allows it to form strong interactions with biological macromolecules, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[5,6-dichloro-3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]benzimidazol-1-yl]propane-1-sulfonate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

19163-98-5

Molecular Formula

C24H26Cl2N3O4S+

Molecular Weight

522.4 g/mol

IUPAC Name

3-[5,6-dichloro-3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]benzimidazol-1-yl]propane-1-sulfonate

InChI

InChI=1S/C24H25Cl2N3O4S/c1-3-27-20-15-17(25)18(26)16-21(20)29(13-8-14-34(30,31)32)23(27)11-7-12-24-28(4-2)19-9-5-6-10-22(19)33-24/h5-7,9-12,15-16H,3-4,8,13-14H2,1-2H3

InChI Key

IMDXVKVCQNKAQT-UHFFFAOYSA-N

SMILES

CCN1C2=CC(=C(C=C2N(C1=CC=CC3=[N+](C4=CC=CC=C4O3)CC)CCCS(=O)(=O)[O-])Cl)Cl

Canonical SMILES

CCN1C2=CC(=C(C=C2N(C1=CC=CC3=[N+](C4=CC=CC=C4O3)CC)CCCS(=O)(=O)[O-])Cl)Cl

Key on ui other cas no.

19163-98-5

Origin of Product

United States

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